5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
It is used in the synthesis of cdc7 kinase inhibitors, suggesting that it may interact with kinases .
Mode of Action
As a reagent in the synthesis of kinase inhibitors, it likely interacts with its targets to inhibit their function .
Biochemical Pathways
As a reagent in the synthesis of kinase inhibitors, it may affect pathways regulated by these kinases .
Result of Action
As a reagent in the synthesis of kinase inhibitors, it likely results in the inhibition of kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolo[2,3-b]pyridine core, followed by nitration and carboxylation reactions. The nitration step often employs nitric acid or a nitrating mixture under controlled conditions to introduce the nitro group at the desired position. The carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic aromatic substitution.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of kinase inhibitors and other anticancer agents.
Biological Studies: To study the effects of nitro and carboxylic acid groups on biological activity.
Chemical Biology: As a probe to investigate enzyme mechanisms and interactions.
Industrial Applications: In the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group but shares the nitro group and core structure.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the nitro group but shares the carboxylic acid group and core structure.
5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains an amino group instead of a nitro group.
Uniqueness
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-3-10-7-5(6)1-4(2-9-7)11(14)15/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASQKOVSKRYFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677513 | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858340-93-9 | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858340-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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